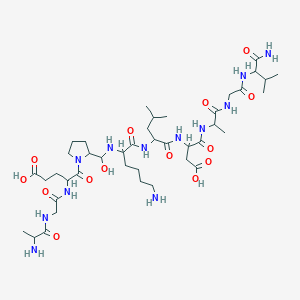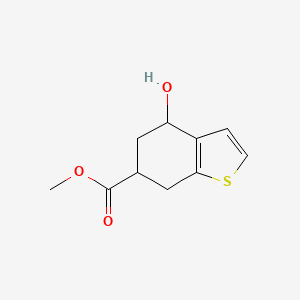
4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a benzyloxy-propyl group, a chloromethyl group, and a trifluoromethyl-phenyl group attached to the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole can be achieved through a multi-step process involving the following key steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of a suitable α-haloketone with a thiourea derivative under acidic conditions. This step forms the core thiazole structure.
Introduction of the Benzyloxy-Propyl Group: The benzyloxy-propyl group can be introduced through a nucleophilic substitution reaction using a suitable benzyloxy-propyl halide and a base such as potassium carbonate.
Chloromethylation: The chloromethyl group can be introduced by treating the thiazole intermediate with formaldehyde and hydrochloric acid under controlled conditions.
Attachment of the Trifluoromethyl-Phenyl Group: The trifluoromethyl-phenyl group can be attached through a Friedel-Crafts acylation reaction using a suitable trifluoromethyl-phenyl acyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy-propyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: As a probe to study biological processes involving thiazole derivatives and their interactions with biomolecules.
Medicine: Potential use in the development of pharmaceutical compounds with antimicrobial, antifungal, or anticancer properties.
Industry: As an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole can vary depending on its specific application. In general, the compound may exert its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the trifluoromethyl-phenyl group can enhance its binding affinity and specificity towards certain targets, while the benzyloxy-propyl and chloromethyl groups can modulate its chemical reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-Benzyloxy-propyl)-5-methyl-2-(4-trifluoromethyl-phenyl)-thiazole: Similar structure but with a methyl group instead of a chloromethyl group.
4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-methyl-phenyl)-thiazole: Similar structure but with a methyl-phenyl group instead of a trifluoromethyl-phenyl group.
4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-oxazole: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
The uniqueness of 4-(3-Benzyloxy-propyl)-5-chloromethyl-2-(4-trifluoromethyl-phenyl)-thiazole lies in the combination of its functional groups, which confer distinct chemical properties and potential applications. The trifluoromethyl-phenyl group enhances its lipophilicity and binding affinity, while the benzyloxy-propyl and chloromethyl groups provide sites for further chemical modifications and interactions.
Eigenschaften
Molekularformel |
C21H19ClF3NOS |
|---|---|
Molekulargewicht |
425.9 g/mol |
IUPAC-Name |
5-(chloromethyl)-4-(3-phenylmethoxypropyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |
InChI |
InChI=1S/C21H19ClF3NOS/c22-13-19-18(7-4-12-27-14-15-5-2-1-3-6-15)26-20(28-19)16-8-10-17(11-9-16)21(23,24)25/h1-3,5-6,8-11H,4,7,12-14H2 |
InChI-Schlüssel |
MNCVQODXDVBWIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COCCCC2=C(SC(=N2)C3=CC=C(C=C3)C(F)(F)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)

![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)



![(4-Nitrophenyl)methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13899696.png)
![Tert-butyl 2-[4-chloro-2-[2-[3-(methylsulfonylmethyl)phenyl]ethynyl]phenoxy]acetate](/img/structure/B13899700.png)

![tert-butyl N-[2-(3-oxopiperazin-1-yl)ethyl]carbamate;hydrochloride](/img/structure/B13899716.png)
![Tert-butyl 3-{[(trifluoromethyl)sulfonyl]oxy}-1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate](/img/structure/B13899730.png)



